molecular formula C5H3ClN2O B1632519 5-Chloropyrazine-2-carbaldehyde CAS No. 88625-24-5

5-Chloropyrazine-2-carbaldehyde

Cat. No.: B1632519
CAS No.: 88625-24-5
M. Wt: 142.54 g/mol
InChI Key: UIKDIRUDGAKSGG-UHFFFAOYSA-N
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Description

5-Chloropyrazine-2-carbaldehyde is an organic compound with the molecular formula C5H3ClN2O. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 5-position and an aldehyde group at the 2-position. This compound is a colorless to pale yellow crystalline solid and is soluble in various organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane .

Scientific Research Applications

5-Chloropyrazine-2-carbaldehyde has a wide range of applications in scientific research:

Safety and Hazards

Safety measures for handling 5-Chloropyrazine-2-carbaldehyde include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is advised to use personal protective equipment, ensure adequate ventilation, and handle in accordance with good industrial hygiene and safety practice .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloropyrazine-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form pyrazine-2-carbonyl chloride, which is then treated with hydrogen chloride gas to yield this compound .

Industrial Production Methods: In industrial settings, the compound is typically produced by the chlorination of pyrazine-2-carbaldehyde using chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloropyrazine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 5-Chloropyridine-2-carboxaldehyde
  • 2-Chloropyrimidine-5-carboxaldehyde
  • 5-Chloro-2-pyrazinecarboxaldehyde

Comparison: 5-Chloropyrazine-2-carbaldehyde is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and physical properties. Compared to 5-chloropyridine-2-carboxaldehyde, it has a different electronic distribution due to the pyrazine ring, affecting its reactivity and interactions with other molecules. Similarly, 2-chloropyrimidine-5-carboxaldehyde has a different ring structure, leading to variations in its chemical behavior .

Properties

IUPAC Name

5-chloropyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O/c6-5-2-7-4(3-9)1-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKDIRUDGAKSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617058
Record name 5-Chloropyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88625-24-5
Record name 5-Chloropyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloropyrazine-2-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In tetrahydrofuran (66 mL) was dissolved methyl 5-chloropyrazine-2-carboxylate (3.3 g), and 1M diisobutylaluminum hydride/hexane solution (38.3 mL) was added dropwise to the solution under nitrogen atmosphere at −70° C. or lower over 10 minutes, and the resulting mixture was further stirred for 10 minutes. At −60° C. or lower, 1M diisobutylaluminum hydride/hexane solution (31.3 mL) was added dropwise to the mixture over 20 minutes, and the mixture was further stirred at −70° C. or lower for 1 hour. The reaction mixture was poured into a saturated aqueous ammonium chloride solution, and after stirring at room temperature, filtered with Celite. The filtrate was extracted with ethyl acetate, washed with a saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=100:0 to 80:20) to obtain 5-chloropyrazine-2-carbaldehyde (970 mg).
Name
diisobutylaluminum hydride hexane
Quantity
31.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three
Name
diisobutylaluminum hydride hexane
Quantity
38.3 mL
Type
reactant
Reaction Step Three
Quantity
66 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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